molecular formula C8H4BrClO2 B2375889 6-Bromo-7-chloro-3H-2-benzofuran-1-one CAS No. 1823929-70-9

6-Bromo-7-chloro-3H-2-benzofuran-1-one

Cat. No.: B2375889
CAS No.: 1823929-70-9
M. Wt: 247.47
InChI Key: DUXJROJBIVKCEN-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a chemical compound that has generated considerable interest in the fields of chemistry and pharmacology due to its unique physical and chemical properties. It has a molecular formula of C8H4BrClO2 and a molecular weight of 247.47 .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, benzofuran rings can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 .


Chemical Reactions Analysis

Benzofuran compounds, including this compound, can undergo various chemical reactions. For example, they can be involved in reactions catalyzed by hypervalent iodine reagents, ruthenium, and indium (III) halides . They can also participate in isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 247.47 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Isothiocoumarin Derivatives

6-Bromo-7-chloro-3H-2-benzofuran-1-one is used in the synthesis of isothiocoumarin derivatives. These compounds are obtained through a series of reactions including hydrolysis and condensation, starting from 2-benzofuran-1(3H)-one (phthalide) (Pokhodylo, Matiychuk, & Obushak, 2010).

Formation of Halogenated Benzofurans

Halogenated benzofurans, including 6-bromo and 7-chloro derivatives, are formed via thermal rearrangement processes. These processes involve electrophilic bromination and the formation of cyclic bromonium ion intermediates (Šarčevic̀, Zsindely, & Schmid, 1973).

Domino Synthesis Processes

This compound is a potential intermediate in domino synthesis processes involving the coupling of halogenated benzenes with beta-keto esters. This process results in the formation of various benzofurans with different substituents (Lu, Wang, Zhang, & Ma, 2007).

Pesticide Intermediate Synthesis

This compound serves as an intermediate in the synthesis of pesticides with condensed heterocyclic structures. The synthesis involves a novel method starting from 4-chloro salicylic acid and proceeds through steps like esterification, etherification, hydrolysis, cyclization, and bromination (Xiaojun, 2005).

Investigation of Substituent Effects

Research into the substituent effects in the benzofuran system includes studying the electrophilic bromination of benzofuran and its derivatives. This research helps understand the reaction kinetics and product formation under various conditions (Okuyama, Kunugiza, & Fueno, 1974).

Future Directions

Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one are not fully understood due to the limited availability of research data. Benzofuran compounds, to which this compound belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding to these biomolecules, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific research on this compound. Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

6-bromo-7-chloro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJROJBIVKCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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